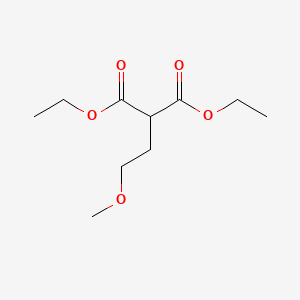
Malonic acid, 2-methoxyethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Malonic acid, 2-methoxyethyl-, diethyl ester” is a derivative of malonic acid. Malonic acid is a dicarboxylic acid with the structure CH2(COOH)2 . The ionized form of malonic acid, as well as its esters and salts, are known as malonates . For example, diethyl malonate is malonic acid’s diethyl ester .
Synthesis Analysis
The malonic ester synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . A major drawback of malonic ester synthesis is that the alkylation stage can also produce dialkylated structures. This makes separation of products difficult and yields lower .Molecular Structure Analysis
The molecular structure of malonic acid, the parent compound of “Malonic acid, 2-methoxyethyl-, diethyl ester”, is CH2(COOH)2 . The exact molecular structure of “Malonic acid, 2-methoxyethyl-, diethyl ester” is not available in the retrieved data.Chemical Reactions Analysis
In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester .Mechanism of Action
The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound. On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Future Directions
The malonic ester synthesis, which includes “Malonic acid, 2-methoxyethyl-, diethyl ester”, has potential applications in the manufacture of medicines. It is used for the synthesis of barbiturates, as well as sedatives and anticonvulsants . Future research may focus on improving the efficiency of the synthesis process and expanding its applications in organic synthesis .
properties
CAS RN |
6335-02-0 |
|---|---|
Product Name |
Malonic acid, 2-methoxyethyl-, diethyl ester |
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
diethyl 2-(2-methoxyethyl)propanedioate |
InChI |
InChI=1S/C10H18O5/c1-4-14-9(11)8(6-7-13-3)10(12)15-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
NBUBXXFBXDUOHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCOC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CCOC)C(=O)OCC |
Other CAS RN |
6335-02-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



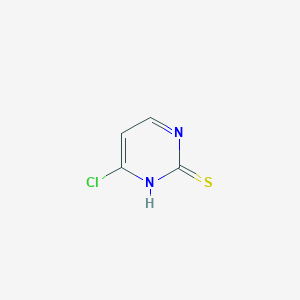
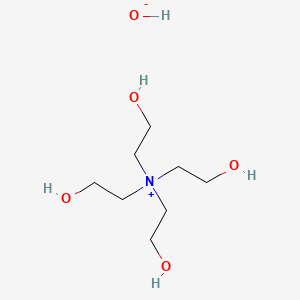
![4-[[4-(Dimethylamino)-2-methylphenyl]-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline](/img/structure/B3055119.png)


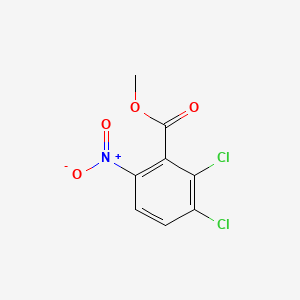
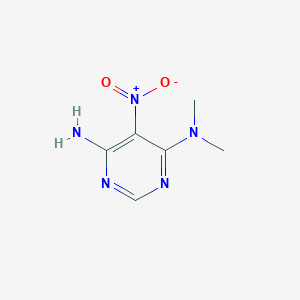
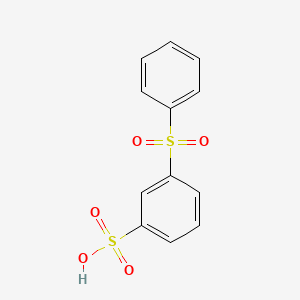
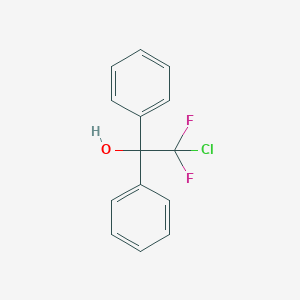
![(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide](/img/structure/B3055131.png)
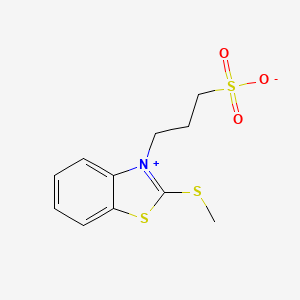
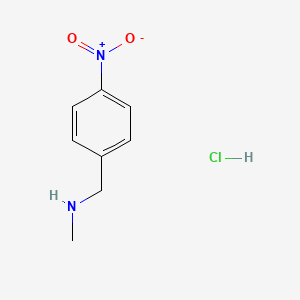
![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)
